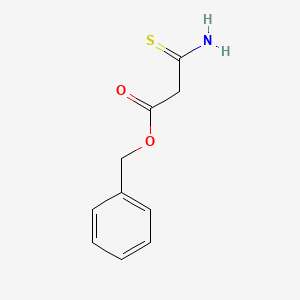![molecular formula C6H4ClN3S2 B1610947 5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine CAS No. 70057-76-0](/img/structure/B1610947.png)
5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine
Descripción general
Descripción
5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine, also known as 5-CTTD, is an organic compound with a variety of applications in scientific research. It is a member of the thiadiazole family, a class of compounds that has been studied extensively for its potential uses in drug development and other medical applications. 5-CTTD has been used in a range of experiments, from in vitro studies to animal models, and can be synthesized in a variety of ways. In
Aplicaciones Científicas De Investigación
Antipsychotic and Anticonvulsant Potential
Research has explored the synthesis of various thiadiazole compounds, including those related to 5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine, for their potential antipsychotic and anticonvulsant activities. One study found that specific synthesized compounds displayed significant antipsychotic and anticonvulsant properties, highlighting the potential of thiadiazole derivatives in this field (Kaur et al., 2012).
Anticancer Properties
Thiadiazole derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their potential as anticancer agents. A study discovered that certain novel thiadiazole derivatives exhibited potent anticancer activities, especially against hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antimicrobial and Antifungal Activities
Several studies have synthesized thiadiazole derivatives and assessed their antimicrobial and antifungal properties. For instance, one study found significant antimicrobial efficiency against Mycobacterium smegmatis in vitro, suggesting the potential use of these compounds in treating bacterial infections (Dilmaghani et al., 2012). Another research highlighted the synthesis of thiadiazole derivatives with high antibacterial and moderate antifungal activities (Amine et al., 2012).
Applications in Corrosion Inhibition
The application of thiadiazole derivatives in corrosion inhibition has been a subject of research. A study showed that certain 1,3,4-thiadiazoles are effective corrosion inhibitors for mild steel in acidic environments, indicating their potential use in industrial applications (Bentiss et al., 2007).
Antidepressant Activity
Research into thiadiazole derivatives has also uncovered their potential antidepressant effects. A study found that specific imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol exhibited significant antidepressant activity, comparable to standard drugs (Yusuf et al., 2008).
Propiedades
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJVLCCGWMTQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544558 | |
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70057-76-0 | |
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


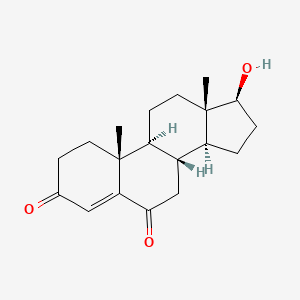
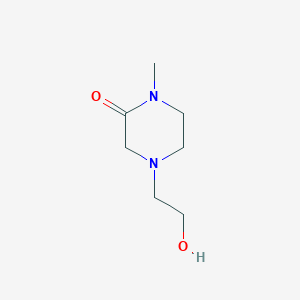

![8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B1610871.png)
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)
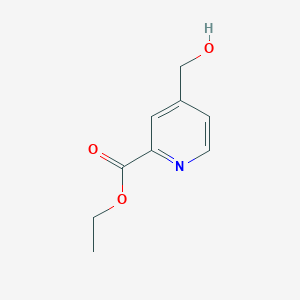
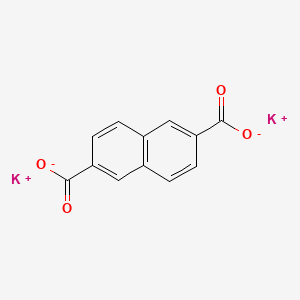


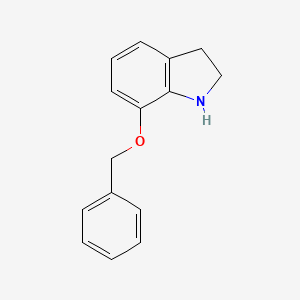
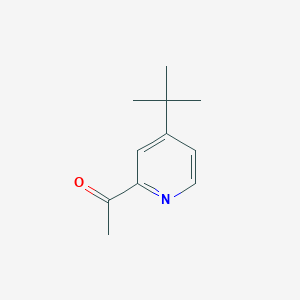
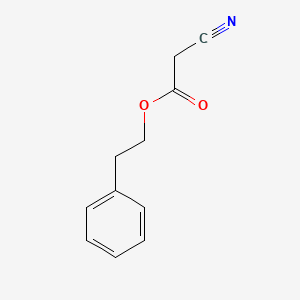
![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one](/img/structure/B1610883.png)
